3-Methyluracil

Description

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-1H-pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPLZGVOSFFCKFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CNC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30878779 |

Source

|

| Record name | 3-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

608-34-4, 27942-00-3 |

Source

|

| Record name | 3-Methyluracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027942003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 608-34-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45626 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyluracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30878779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 3-Methyluracil

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of this compound. The information is compiled from chemical databases and scientific literature, with quantitative data presented in structured tables and key processes visualized using diagrams.

Chemical Identity and Structure

This compound, also known as 3-methyl-1H-pyrimidine-2,4-dione, is a methylated derivative of the nucleobase uracil (B121893).[1] It is classified as a pyrimidone and a nucleobase analogue.[1] As a metabolite, it plays a role in various biological processes.[1][2]

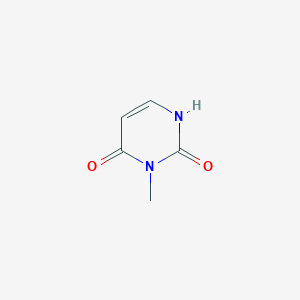

Chemical Structure:

The canonical structure of this compound consists of a pyrimidine (B1678525) ring with a methyl group attached at the N3 position.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

| IUPAC Name | 3-methyl-1H-pyrimidine-2,4-dione | [1] |

| CAS Number | 608-34-4 | [1][3][4] |

| PubChem CID | 79066 | [1] |

| Molecular Formula | C₅H₆N₂O₂ | [1][3][4][5] |

| Molecular Weight | 126.11 g/mol | [1][3] |

| Canonical SMILES | CN1C(=O)C=CNC1=O | [2] |

| InChI | InChI=1S/C5H6N2O2/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | [1][4][6] |

| InChIKey | VPLZGVOSFFCKFC-UHFFFAOYSA-N | [1][4][6] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. These properties are crucial for its handling, storage, and application in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Physical Form | Powder | [6] |

| Boiling Point | 272.17°C (estimate) | [3] |

| Density | 1.4760 (estimate) | [3] |

| Solubility | 1 M NaOH: 50 mg/mL (clear, colorless to faintly yellow)Water: 200 g/L (temperature not stated) | [3][6][2] |

| pKa (Predicted) | 9.95 ± 0.10 | [2] |

| XLogP3-AA | -0.8 | [1] |

| Topological Polar Surface Area | 49.4 Ų | [1] |

| Enthalpy of Sublimation | 118.8 ± 3.0 kJ/mol (at 382 K) | [7] |

| Storage Conditions | Store in freezer (-20°C), sealed in a dry environment | [2][3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural confirmation and purity assessment of this compound. Various techniques have been used to characterize the molecule.

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Data Availability | Source(s) |

| ¹³C NMR | Spectrum available in databases. | [1] |

| GC-MS | Spectrum available; major peaks at m/z 126, 69, 42, 28, 41. | [1] |

| FTIR | Spectrum available (KBr Wafer technique). | [1] |

| Raman Spectroscopy | Spectrum available. | [1] |

| UV/Visible Spectroscopy | Data available. | [4] |

Tautomerism

Like uracil, this compound can exist in different tautomeric forms, which are isomers that differ in the position of a proton and a double bond. The predominant form is the diketo tautomer, but it exists in equilibrium with two minor enol forms.[2][3][8] This equilibrium is significant as the presence of rare tautomers can be linked to spontaneous point mutations during RNA replication.[3] Mass spectrometry and theoretical calculations are key methods for studying these equilibria.[2][3]

Caption: Tautomeric equilibrium of this compound.

Biological Role: Substrate for FTO Demethylase

This compound in single-stranded RNA (ssRNA) is a known substrate for the fat mass and obesity-associated (FTO) protein, an Fe(II)/α-ketoglutarate-dependent dioxygenase.[1][6] The FTO protein catalyzes the oxidative demethylation of this compound, converting it back to uracil.[1][7] This process is a crucial RNA repair mechanism. Studies have shown that human and mouse FTO proteins can efficiently demethylate 3-meU in ssRNA, suggesting that methylated RNAs are preferred substrates for FTO.[1] This activity links FTO to gene regulation at the RNA level, and its disruption may be associated with obesity phenotypes.[1]

Caption: FTO-mediated oxidative demethylation of this compound.

Synthesis and Experimental Protocols

General Synthesis Approach

While a specific, detailed protocol for the synthesis of this compound was not found in the reviewed literature, the synthesis of uracil derivatives typically follows established chemical routes. A common method for synthesizing the uracil core is the condensation reaction between a urea (B33335) derivative (in this case, N-methylurea) and a β-dicarbonyl compound, such as malic acid or ethyl acetoacetate, followed by cyclization.

References

- 1. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tautomerism of uracil and related compounds: A mass spectrometry study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Evidence human FTO catalyses hydroxylation of N6-methyladenosine without direct formation of a demethylated product contrasting with ALKBH5/2/3 and bacterial AlkB - PMC [pmc.ncbi.nlm.nih.gov]

- 5. FTO in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Intramolecular Interactions in Derivatives of Uracil Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyluracil: A Technical Overview of Key Identifiers

For researchers, scientists, and professionals engaged in drug development, precise identification of chemical compounds is paramount. This technical guide provides essential information on 3-Methyluracil, a pyrimidone derivative.

Core Chemical Data

The fundamental identifiers for this compound are its CAS (Chemical Abstracts Service) number and molecular weight. These values are crucial for accurate documentation, procurement, and experimental replication. The data is summarized in the table below for clarity and quick reference.

| Identifier | Value | References |

| CAS Number | 608-34-4 | [1][2][3][4][5][6] |

| Molecular Weight | 126.11 g/mol | [1][6][7] |

| Molecular Formula | C5H6N2O2 | [2][3][6][8] |

Logical Relationship of Identifiers

The following diagram illustrates the direct association between the chemical compound and its primary identifiers.

Caption: Relationship between this compound and its key identifiers.

Experimental Protocols

Detailed experimental methodologies involving this compound are diverse and application-specific. For protocols related to its use in studying DNA and RNA demethylation, researchers can refer to studies such as Jia, G, et al. (2008) in FEBS Letters, which describes oxidative demethylation assays.[8] For solubility and handling, standard laboratory procedures for pyrimidone-based compounds should be followed. A common solvent is 1 M NaOH, in which this compound is soluble at 50 mg/mL, resulting in a clear, colorless to faintly yellow solution.[1][6] For storage, it is recommended to keep it in a dry, sealed container in a freezer at -20°C.[6][7]

References

- 1. 3-メチルウラシル | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 608-34-4 | TCI AMERICA [tcichemicals.com]

- 5. This compound — Organix [organixinc.com]

- 6. This compound | 608-34-4 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

- 8. DNAmod: this compound [dnamod.hoffmanlab.org]

The Biological Role of 3-Methyluracil: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyluracil (m3U) is a modified pyrimidine (B1678525) nucleobase that has garnered increasing interest in the fields of molecular biology, epigenetics, and drug development. Once considered a minor metabolite, recent discoveries have illuminated its significant role as a substrate for the fat mass and obesity-associated (FTO) protein, a key RNA demethylase. This technical guide provides a comprehensive overview of the biological role of this compound as a metabolite, detailing its presence in RNA, its interaction with demethylating enzymes, and its downstream metabolic fate. The guide includes quantitative data, detailed experimental protocols, and visual representations of the associated biochemical pathways and experimental workflows to serve as a valuable resource for researchers in the field.

Introduction

This compound is a derivative of the nucleobase uracil (B121893), featuring a methyl group at the N3 position.[1] It exists in biological systems primarily as the ribonucleoside 3-methyluridine (B1581624) (m3U) within RNA molecules, particularly in ribosomal RNA (rRNA) and single-stranded RNA (ssRNA).[2][3][4] While the full extent of its functions is still under investigation, the discovery of its demethylation by the FTO protein has positioned this compound as a key player in the dynamic regulation of RNA modification and function.[5][6] This guide will delve into the known aspects of this compound's biology, from its formation and removal to its analytical detection.

Biosynthesis and Presence in RNA

3-Methyluridine is incorporated into RNA post-transcriptionally by specific RNA methyltransferases. In bacteria, the enzyme 16S rRNA (uracil1498-N3)-methyltransferase , also known as RsmE, specifically catalyzes the methylation of uracil at the N3 position within the 16S ribosomal RNA. This modification occurs at a specific site (position 1498) and is thought to play a role in ribosome function and stability.[7] While the precise enzymes responsible for N3-methylation of uracil in mammalian RNA are still being fully elucidated, the presence of 3-methyluridine in eukaryotic rRNAs (18S, 25S, and 28S) suggests the existence of analogous enzymatic machinery.[2]

The presence of this compound is not limited to rRNA. Studies have shown that it can be found in single-stranded RNA (ssRNA), where it serves as a substrate for the FTO protein.[4] The cellular concentrations of 3-methyluridine are not well-documented and are likely to vary depending on cell type, metabolic state, and the activity of methylating and demethylating enzymes. However, its role as a substrate for a major RNA demethylase suggests that its levels are dynamically regulated.

FTO-Mediated Demethylation of this compound

A pivotal aspect of this compound's biological role is its recognition and demethylation by the fat mass and obesity-associated (FTO) protein . FTO is an Fe(II)/α-ketoglutarate-dependent dioxygenase that was initially identified for its association with obesity.[4] Subsequent research revealed its function as an RNA demethylase with a preference for several methylated nucleobases, including this compound.[5][6]

The demethylation reaction catalyzed by FTO is an oxidative process that removes the methyl group from the N3 position of uracil, thereby converting this compound back to uracil.[4] This process is crucial for reversing this specific RNA modification and is implicated in various cellular processes, including the regulation of gene expression at the RNA level.[4]

Signaling Pathway

The FTO-mediated demethylation of this compound is a key step in a signaling pathway that modulates RNA function. The presence of the methyl group on the N3 position of uracil can affect RNA structure and its interactions with other molecules. By removing this methyl mark, FTO can dynamically alter the functional properties of the RNA molecule.

Figure 1: FTO-mediated demethylation of this compound in RNA.

Downstream Metabolic Fate of Uracil

Following its demethylation from this compound by FTO, the resulting uracil molecule enters the general pyrimidine degradation pathway. This catabolic process occurs primarily in the liver and involves a series of enzymatic steps that ultimately break down the pyrimidine ring into smaller, excretable molecules.

The key enzymes and intermediates in the uracil degradation pathway are:

-

Dihydropyrimidine Dehydrogenase (DPD): This enzyme catalyzes the initial and rate-limiting step, reducing uracil to 5,6-dihydrouracil.[6][7]

-

Dihydropyrimidinase (DHP): DHP hydrolyzes the dihydrouracil (B119008) ring to form N-carbamoyl-β-alanine.[7]

-

β-Ureidopropionase (β-UP): This enzyme cleaves N-carbamoyl-β-alanine to produce β-alanine, ammonia (B1221849) (NH₃), and carbon dioxide (CO₂).[6]

The final products of uracil catabolism, β-alanine, ammonia, and CO₂, can be further utilized in other metabolic pathways or excreted from the body.[6]

Figure 2: Degradation pathway of uracil derived from this compound.

Quantitative Data

Quantitative analysis of this compound and the enzymes that metabolize it is crucial for understanding its biological significance. The following tables summarize available quantitative data.

Table 1: Kinetic Parameters of FTO

| Substrate | Enzyme Source | Km (μM) | kcat (min-1) | Reference |

| This compound (in ssRNA) | Mouse FTO (mFTO) | 3.0 ± 0.5 | 0.18 ± 0.02 | [8] |

| This compound (in ssRNA) | Human FTO (hFTO) | 2.5 ± 0.4 | 0.04 ± 0.005 | [8] |

| α-Ketoglutarate (co-substrate) | Human FTO (hFTO) | 2.88 | Not Reported | [6] |

Note: Kinetic parameters can vary depending on the specific assay conditions and the sequence context of the ssRNA substrate.

Experimental Protocols

Quantification of this compound in RNA by LC-MS/MS

This protocol outlines a general workflow for the sensitive and accurate quantification of 3-methyluridine from total RNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Workflow Diagram:

Figure 3: Workflow for LC-MS/MS quantification of this compound.

Detailed Methodology:

-

RNA Isolation:

-

Isolate total RNA from cells or tissues using a standard method such as TRIzol extraction or a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and agarose (B213101) gel electrophoresis.

-

-

Enzymatic Digestion of RNA to Nucleosides:

-

To a solution of 1-5 µg of total RNA in nuclease-free water, add a buffer containing zinc ions (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM ZnSO₄).

-

Add Nuclease P1 (to digest RNA to 5'-mononucleotides) and incubate at 37°C for 2-4 hours.

-

Add Bacterial Alkaline Phosphatase (to dephosphorylate the mononucleotides to nucleosides) and a suitable buffer (e.g., Tris-HCl, pH 8.0).

-

Incubate at 37°C for an additional 1-2 hours.

-

Terminate the reaction by adding a solvent such as acetonitrile (B52724) or by heat inactivation followed by filtration to remove the enzymes.[1][8][9]

-

-

Preparation of Standards and Internal Standards:

-

Prepare a series of calibration standards of known concentrations of 3-methyluridine.

-

For accurate quantification, synthesize or obtain a stable isotope-labeled internal standard (e.g., [¹³C₅, ¹⁵N₂]-3-methyluridine).[10][11]

-

Spike the digested RNA samples and calibration standards with a known amount of the internal standard.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a reversed-phase C18 column.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component with a modifier (e.g., 0.1% formic acid or ammonium (B1175870) formate) and an organic component (e.g., acetonitrile or methanol).

-

-

Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. Select specific precursor-to-product ion transitions for both native 3-methyluridine and the stable isotope-labeled internal standard.

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

-

Determine the concentration of 3-methyluridine in the samples by interpolating their peak area ratios on the calibration curve.

-

In Vitro FTO Demethylation Assay

This protocol describes a method to measure the demethylase activity of recombinant FTO protein on a this compound-containing RNA substrate.

Workflow Diagram:

Figure 4: Workflow for in vitro FTO demethylation assay.

Detailed Methodology:

-

Reagents and Substrates:

-

Recombinant FTO protein.

-

A single-stranded RNA (ssRNA) oligonucleotide containing a single 3-methyluridine residue.

-

Reaction buffer (e.g., 50 mM HEPES, pH 7.0).

-

Cofactors: (NH₄)₂Fe(SO₄)₂·6H₂O (e.g., 100 µM), α-ketoglutarate (e.g., 200 µM), and L-ascorbic acid (e.g., 1 mM).

-

-

Reaction Procedure:

-

In a microcentrifuge tube, combine the reaction buffer, cofactors, and the m3U-containing ssRNA substrate.

-

Initiate the reaction by adding the FTO enzyme.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding EDTA to a final concentration of 5 mM or by heating the sample to 95°C for 5 minutes.

-

-

Analysis of Demethylation:

-

LC-MS/MS: Digest the RNA substrate to nucleosides as described in Protocol 6.1 and analyze the ratio of 3-methyluridine to uracil.

-

Coupled Enzyme Assay: A fluorescence-based assay can be employed where the demethylation of this compound by FTO renders the RNA substrate susceptible to cleavage by RNase A. Cleavage of a fluorophore-quencher labeled substrate results in a fluorescent signal.[6]

-

Conclusion

This compound, as a metabolite, plays a significant and dynamically regulated role in RNA biology. Its formation through the action of specific methyltransferases and its removal by the FTO demethylase highlight a crucial layer of epitranscriptomic regulation. The downstream catabolism of the resulting uracil molecule integrates this modification into the broader pyrimidine metabolic network. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the intricate functions of this compound and its implications in health and disease. As our understanding of RNA modifications continues to expand, the importance of metabolites like this compound in fine-tuning cellular processes is becoming increasingly apparent, opening new avenues for therapeutic intervention and biomarker discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. 3-Methyluridine - Wikipedia [en.wikipedia.org]

- 4. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Oxidative demethylation of 3-methylthymine and this compound in single-stranded DNA and RNA by mouse and human FTO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic analysis of FTO (Fat mass and obesity related) reveals that it is unlikely to function as a sensor for 2-oxoglutarate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Analysis of RNA and its Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Preparation of 13C and 15N labelled RNAs for heteronuclear multi-dimensional NMR studies - PMC [pmc.ncbi.nlm.nih.gov]

3-Methyluracil in RNA Research: A Technical Guide for Scientists and Drug Development Professionals

An in-depth exploration of 3-methyluracil as a nucleobase analogue, detailing its synthesis, impact on RNA thermodynamics and stability, and its role in cellular signaling pathways.

Introduction

This compound (m3U) is a methylated derivative of the nucleobase uracil (B121893), characterized by a methyl group at the N3 position.[1] In biological systems, it is found as the nucleoside 3-methyluridine (B1581624) (m3U) within RNA molecules, particularly in ribosomal RNA (rRNA).[2] The strategic placement of the methyl group on the Watson-Crick base-pairing face of uracil introduces significant alterations to the hydrogen bonding capabilities of the nucleobase, thereby influencing RNA structure, stability, and its interactions with proteins. This technical guide provides a comprehensive overview of the use of this compound in RNA research, with a focus on its thermodynamic properties, methods for its incorporation into synthetic RNA, and its role in cellular processes, particularly in the context of the FTO signaling pathway. This information is critical for researchers in molecular biology, drug discovery, and therapeutic development who are exploring the vast landscape of the epitranscriptome and designing novel RNA-based therapeutics.

The Impact of this compound on RNA Thermodynamics

The incorporation of this compound into an RNA duplex has a notable impact on its thermodynamic stability. The methyl group at the N3 position of the uracil ring sterically hinders the formation of a standard Watson-Crick base pair with adenine, which typically involves a hydrogen bond with the N3 proton of uracil. This disruption leads to a destabilization of the RNA duplex. While comprehensive thermodynamic data for 3-methyluridine (m3U) itself is limited in publicly available literature, studies on closely related analogues, such as 2'-O-methyl-N3-methyluridine (2'-OMe-m3U), provide valuable insights into the destabilizing effects.

The following table summarizes the change in melting temperature (ΔTm) for siRNA duplexes modified with 2'-O-methyl-N3-methyluridine at various positions. A negative ΔTm indicates a decrease in the thermal stability of the duplex compared to the unmodified counterpart.

| Modification Position in siRNA Duplex | Modification | ΔTm (°C) |

| Passenger Strand, 3'-overhang | 2'-OMe-m3U | ~ -1.0 |

| Guide Strand, Seed Region | 2'-OMe-m3U | ~ -2.7 to -2.9 |

| Passenger Strand, Central Position | 2'-OMe-m3U | ~ -8.0 |

Data adapted from studies on 2'-O-alkyl-N3-methyluridine modified siRNAs. The exact ΔTm can vary depending on the sequence context.

The significant decrease in melting temperature, particularly when the modification is in the central part of the duplex, underscores the disruptive nature of the N3-methylation on base pairing. This property can be strategically employed in RNA research and therapeutics to modulate the stability of specific RNA regions.

Experimental Protocols

Synthesis of this compound Containing RNA

The site-specific incorporation of 3-methyluridine into RNA oligonucleotides is achieved through solid-phase synthesis using phosphoramidite (B1245037) chemistry. This requires the chemical synthesis of a 3-methyluridine phosphoramidite building block.

Protocol for the Synthesis of 2'-O-Alkyl-N3-methyluridine Phosphoramidite:

This protocol is adapted for 2'-O-alkyl derivatives, which are commonly used to enhance nuclease resistance.

-

Starting Material: Commercially available uridine (B1682114).

-

N3-Methylation: Selectively methylate the N3 position of uridine using a suitable methylating agent, such as iodomethane, to yield 3-methyluridine.

-

5'-Hydroxyl Protection: Protect the 5'-hydroxyl group with a dimethoxytrityl (DMT) group.

-

2'-O-Alkylation: Introduce the desired 2'-O-alkyl group (e.g., methyl or ethyl) via alkylation of the 2'-hydroxyl group.

-

Phosphitylation: React the 3'-hydroxyl group with a phosphitylating agent, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, to generate the final phosphoramidite monomer.

-

Purification: Purify the resulting phosphoramidite using column chromatography.

Protocol for Solid-Phase Synthesis of this compound Modified RNA:

-

Solid Support: Start with a controlled pore glass (CPG) solid support functionalized with the first nucleoside of the desired RNA sequence.

-

Synthesis Cycle: Perform the automated solid-phase synthesis using a standard protocol that consists of four steps:

-

Detritylation: Removal of the 5'-DMT protecting group with an acid (e.g., trichloroacetic acid).

-

Coupling: Addition of the next phosphoramidite in the sequence, including the synthesized 3-methyluridine phosphoramidite at the desired position, activated by a tetrazole catalyst.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using an iodine solution.

-

-

Cleavage and Deprotection: After the final synthesis cycle, cleave the RNA oligonucleotide from the solid support and remove all protecting groups using a standard deprotection solution (e.g., a mixture of aqueous ammonia (B1221849) and methylamine).

-

Purification: Purify the full-length this compound-containing RNA oligonucleotide using high-performance liquid chromatography (HPLC) or polyacrylamide gel electrophoresis (PAGE).

UV Thermal Denaturation (Melting) Analysis

This method is used to determine the melting temperature (Tm) and thermodynamic parameters (ΔH°, ΔS°, and ΔG°) of RNA duplexes.

-

Sample Preparation: Prepare samples of the RNA duplex (both unmodified and this compound-modified) in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). The concentration of the RNA should be known accurately.

-

Instrumentation: Use a UV-Vis spectrophotometer equipped with a temperature controller.

-

Data Acquisition: Monitor the absorbance of the sample at 260 nm as the temperature is increased at a controlled rate (e.g., 1 °C/minute) from a low temperature (where the duplex is fully formed) to a high temperature (where the duplex is completely denatured).

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The melting temperature (Tm) is the temperature at which 50% of the RNA is in the duplex form. This is determined from the first derivative of the melting curve.

-

The thermodynamic parameters can be derived by fitting the melting curve data to a two-state model. A van't Hoff plot (1/Tm vs. ln(Ct), where Ct is the total strand concentration) can be used to determine the enthalpy (ΔH°) and entropy (ΔS°) of the duplex formation. The free energy (ΔG°) can then be calculated using the equation: ΔG° = ΔH° - TΔS°.

-

Nuclease Resistance Assay

This assay evaluates the stability of the modified RNA against degradation by nucleases.

-

Sample Preparation: Prepare the this compound-modified RNA and an unmodified control RNA of the same sequence.

-

Incubation: Incubate the RNA oligonucleotides in a solution containing nucleases, such as snake venom phosphodiesterase (for 3'-exonuclease activity) or fetal bovine serum (to mimic physiological conditions).

-

Time Course: Take aliquots of the reaction at different time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quenching: Stop the reaction in each aliquot by adding a quenching solution (e.g., EDTA) or by heat inactivation.

-

Analysis: Analyze the integrity of the RNA at each time point using denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC.

-

Quantification: Quantify the amount of full-length RNA remaining at each time point. The half-life (t1/2) of the oligonucleotide can be calculated by plotting the percentage of intact oligonucleotide against time.

Biological Context and Signaling Pathways

The FTO Protein: A this compound Demethylase

The fat mass and obesity-associated (FTO) protein is an Fe(II)- and α-ketoglutarate-dependent dioxygenase that functions as a nucleic acid demethylase.[3][4] While initially identified for its strong association with obesity, FTO has been shown to have a broad range of substrates, including N6-methyladenosine (m6A) in mRNA and this compound (m3U) in single-stranded RNA (ssRNA).[3][4][5] FTO catalyzes the oxidative demethylation of 3-meU, converting it back to uracil.[3] This activity suggests a role for FTO in reversing RNA methylation and thereby regulating gene expression at the RNA level.[3]

The following diagram illustrates the experimental workflow for assessing the demethylase activity of the FTO protein on this compound-containing RNA.

FTO, this compound, and Cellular Signaling

The demethylase activity of FTO, including its action on this compound, has been linked to cellular nutrient sensing and the regulation of key signaling pathways, most notably the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway. The mTORC1 pathway is a central regulator of cell growth, proliferation, and metabolism.

Emerging evidence suggests that FTO can influence mTORC1 signaling.[6][7] While the precise mechanisms are still under investigation, it is hypothesized that the methylation status of RNAs, which is modulated by FTO, can impact the translation of proteins involved in the mTORC1 pathway. For instance, the presence of m3U in rRNA could potentially alter ribosome function and translation efficiency, thereby affecting the synthesis of proteins that are critical for mTORC1 signaling. By demethylating m3U and other RNA modifications, FTO could fine-tune the cellular response to nutrient availability and growth signals.

The following diagram depicts a proposed signaling pathway linking FTO activity on this compound-containing RNA to the mTORC1 pathway and its downstream cellular effects.

Applications in Drug Development

The ability of this compound to modulate RNA stability and its involvement in cellular signaling pathways makes it a target of interest for drug development.

-

Antisense Oligonucleotides and siRNAs: The destabilizing effect of this compound can be strategically incorporated into antisense oligonucleotides or siRNAs to fine-tune their hybridization properties and potentially reduce off-target effects. By modulating the stability of the guide strand, for example, it may be possible to enhance the loading of the antisense strand into the RNA-induced silencing complex (RISC).

-

Targeting FTO: Given the role of FTO in obesity and cancer, the development of small molecule inhibitors that target its demethylase activity is an active area of research. Understanding the interaction of FTO with its substrates, including this compound-containing RNA, is crucial for the rational design of such inhibitors.

-

Probing RNA Structure and Function: Synthetic RNAs containing this compound at specific sites can be used as tools to probe RNA structure and its interaction with RNA-binding proteins. The disruption of a canonical base pair by m3U can help to elucidate the functional importance of that specific interaction.

Conclusion

This compound is a significant, albeit less studied, RNA modification with the potential to profoundly impact RNA research and therapeutic development. Its ability to disrupt canonical base pairing and thereby modulate RNA stability provides a powerful tool for manipulating RNA structure and function. Furthermore, its role as a substrate for the FTO demethylase places it at the crossroads of epitranscriptomics and cellular signaling, with implications for a range of human diseases. The detailed experimental protocols and an understanding of the biological context provided in this guide are intended to equip researchers with the knowledge needed to effectively utilize this compound as a tool in their scientific endeavors and to explore its potential in the development of novel RNA-based therapies. Further research into the precise thermodynamic consequences of this compound incorporation and its broader roles in cellular processes will undoubtedly open up new avenues for scientific discovery and drug innovation.

References

- 1. RNA Thermodynamic Structural Entropy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorxiv.org [biorxiv.org]

The Discovery and History of 3-Methyluracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyluracil, a methylated derivative of the pyrimidine (B1678525) base uracil (B121893), has been a subject of scientific interest for over a century. Initially explored in the context of fundamental nucleic acid chemistry, its biological significance as a metabolite and a component of modified RNA has become increasingly apparent. This technical guide provides an in-depth overview of the discovery, history, and key synthetic methodologies of this compound, tailored for researchers, scientists, and professionals in drug development. It includes a compilation of its physicochemical properties, a detailed experimental protocol for a modern synthesis, and visualizations of its synthetic pathway.

Introduction

This compound is a pyrimidine derivative characterized by a methyl group at the N3 position of the uracil ring.[1] Its presence in biological systems, primarily as the nucleoside 3-methyluridine (B1581624) in RNA, points to its role in various cellular processes.[2] The study of this compound and other methylated nucleobases has been crucial in understanding the post-transcriptional modification of RNA and its implications for gene regulation and function. This document traces the historical milestones in the discovery and synthesis of this important molecule.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Melting Point | 223-226 °C | [3] |

| Boiling Point | 272.17 °C (rough estimate) | [3] |

| pKa | 9.75 | [4] |

| 9.95 ± 0.10 (Predicted) | [3] | |

| Water Solubility | 200 g/L (temperature not stated) | [3] |

| Appearance | White to off-white solid | [3] |

| CAS Number | 608-34-4 | [3] |

Discovery and History

The first documented synthesis of this compound appears in the scientific literature in the early 20th century. While later publications in the 1980s provided refined synthetic methods, a 1908 paper titled "Papers on pyrimidines" details an early synthesis of the compound. This places the discovery of this compound within the foundational era of pyrimidine chemistry, a period marked by the pioneering work of chemists like Robert Behrend, Wilhelm Traube, and others who elucidated the structure and synthesis of this class of heterocyclic compounds.

The early interest in methylated uracils was driven by a fundamental curiosity about the chemical nature of nucleic acids. The development of synthetic routes to these compounds was a critical step in enabling further studies into their properties and potential biological roles. Over time, with the discovery of modified nucleosides in RNA, the significance of N-methylated pyrimidines like this compound transitioned from purely chemical interest to the realm of molecular biology and epigenetics.

Synthesis of this compound

The synthesis of this compound can be achieved through various methods. Historically, the methylation of uracil or its derivatives has been a common approach. Modern methods often employ protecting group strategies to achieve regioselective methylation.

Historical Synthesis Pathway

An early synthetic approach to this compound involved the methylation of a uracil precursor. The general logic of this synthesis is depicted in the following diagram.

Modern Experimental Protocol

A contemporary and detailed experimental protocol for the synthesis of this compound is provided below. This method, adapted from a 2025 publication, utilizes a protecting group strategy to ensure selective N-3 methylation.[5]

Step 1: Protection of N-1 with a BOC-group

-

To a solution of uracil (0.224 g, 2 mmol) and di-tert-butyl dicarbonate (B1257347) ((t-BOC)₂O) (0.436 g, 2 mmol) in acetonitrile (B52724) (5 mL), add 4-dimethylaminopyridine (B28879) (DMAP) (2.2 mg, 0.02 mmol).

-

Stir the mixture at room temperature for 3 hours.

-

Remove the solvent under vacuum. The resulting residue is used in the next step without further purification.

Step 2: N-3 Methylation

-

Dilute the crude material from the previous step with dimethylformamide (DMF) (10 mL).

-

Add sodium hydride (NaH) (120 mg, 3.1 mmol, 60% dispersion in mineral oil) to the suspension.

-

Stir the suspension at room temperature for 30 minutes.

-

Add methyl iodide (CH₃I) (194 µL, 3.1 mmol).

-

Stir the reaction mixture for 2 hours.

-

Pour the reaction mixture into cold water (20 mL).

-

Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Dry the combined organic extracts over sodium sulfate (B86663) (Na₂SO₄) and evaporate to dryness. The crude product is used in the next step.

Step 3: N-1 BOC Deprotection

-

Dissolve the crude material in chloroform (B151607) (10 mL).

-

Add trifluoroacetic acid (1.5 mL, 19.6 mmol).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction completion using thin-layer chromatography (TLC).

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica (B1680970) gel using a chloroform/methanol mixture (gradient from 10/0 to 10/0.5) to yield pure this compound.

References

- 1. Full text of "Papers on pyrimidines" [archive.org]

- 2. Wilhelm_Traube [chemie.de]

- 3. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

- 4. Traube Purine Synthesis [drugfuture.com]

- 5. Role of Saccharomyces cerevisiae Fcy Proteins and Their Homologs in the Catabolism of Modified Heterocyclic Pyrimidine Bases - PMC [pmc.ncbi.nlm.nih.gov]

natural occurrence of 3-Methyluracil in biological systems

An In-depth Technical Guide on the Natural Occurrence of 3-Methyluracil in Biological Systems

For: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (3-MeU) is a pyrimidone derivative of the nucleobase uracil, characterized by a methyl group at the N3 position.[1][2] In biological systems, it is predominantly found as its corresponding nucleoside, 3-Methyluridine (m³U) , which consists of a this compound base attached to a ribose sugar moiety.[3][4] 3-Methyluridine is classified as a "modified nucleoside," a group of molecules that are synthesized by the post-transcriptional enzymatic modification of the canonical nucleosides (adenosine, guanosine, cytidine, and uridine) within RNA molecules.[4][5]

These modifications are critical for RNA structure, stability, and function.[1] The presence and concentration of modified nucleosides like m³U in biological fluids, particularly urine, serve as important indicators of the whole-body turnover rate of RNA.[1][2] Because these modified nucleosides are not reutilized by metabolic salvage pathways, they are quantitatively excreted, making them valuable, non-invasive biomarkers for monitoring physiological and pathological processes, including cancer and AIDS.[1][2][6]

Natural Occurrence and Biosynthesis

The primary source of 3-Methyluridine in biological systems is the degradation of transfer RNA (tRNA) and ribosomal RNA (rRNA).[1][5] During the maturation of these RNA molecules, specific enzymes called RNA methyltransferases catalyze the addition of a methyl group to uridine (B1682114) residues at specific positions to form m³U.[4] When these mature RNA molecules are eventually catabolized, the resulting modified nucleosides are released.[4] Unlike their unmodified counterparts, they cannot be phosphorylated and re-incorporated into new RNA strands.[2] Consequently, they are cleared from the body and excreted, primarily in the urine.[2][4] This metabolic pathway makes the urinary concentration of m³U a direct reflection of the turnover rate of specific RNA populations.[1]

Metabolic Pathway of 3-Methyluridine

The following diagram illustrates the biosynthesis of 3-Methyluridine within an RNA strand and its subsequent release and excretion.

References

- 1. Modified nucleosides: an accurate tumour marker for clinical diagnosis of cancer, early detection and therapy control - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Urinary nucleosides as biological markers for patients with colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3-Methyluridine | C10H14N2O6 | CID 99592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Human Metabolome Database: Showing metabocard for 3-Methyluridine (HMDB0004813) [hmdb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Mass spectrometric identification of modified urinary nucleosides used as potential biomedical markers by LC-ITMS coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 3-Methyluracil and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for 3-methyluracil and its derivatives, compounds of significant interest in medicinal chemistry and drug development. Key methodologies, including direct alkylation, N1-protection strategies, and synthesis from acyclic precursors, are discussed in detail. This document presents quantitative data in structured tables for comparative analysis and offers detailed experimental protocols for key reactions. Furthermore, reaction workflows are visualized using diagrams to facilitate a clear understanding of the synthetic pathways.

Introduction

Uracil (B121893) and its N-substituted derivatives are a cornerstone of heterocyclic chemistry, forming the structural basis for a wide range of biologically active molecules, including antiviral and anticancer agents. This compound, a simple methylated derivative of uracil, serves as a crucial building block for more complex molecules. The selective introduction of a methyl group at the N3 position is a key synthetic challenge that has been addressed through various innovative strategies. This guide will explore the primary methods for the synthesis of this compound and its derivatives, providing researchers with the detailed information necessary for laboratory application.

Synthetic Strategies

The synthesis of this compound can be broadly categorized into three main approaches:

-

Direct N3-Alkylation of Uracil: A straightforward method that can be effective but often faces challenges with regioselectivity.

-

Regioselective Synthesis via N1-Protection: A multi-step but highly selective method that ensures the formation of the desired N3-substituted product.

-

Ring Synthesis from Acyclic Precursors: Building the pyrimidine (B1678525) ring with the N3-methyl group already incorporated.

Direct N3-Alkylation of Uracil

Direct alkylation of uracil with a methylating agent is the most direct approach. However, due to the presence of two reactive nitrogen atoms (N1 and N3), this method can lead to a mixture of N1-methyluracil, this compound, and 1,3-dimethyluracil. The reaction of halogenoalkanes with an excess of 5-fluorouracil (B62378) has been reported to yield the 3-alkylated product, but the yields are often limited to around 20% due to the formation of the dialkylated product.[1]

Regioselective Synthesis via N1-Protection

To overcome the issue of regioselectivity, a common and effective strategy involves the protection of the N1 position of uracil, followed by alkylation at the N3 position, and subsequent deprotection. The tert-butyloxycarbonyl (Boc) group is a particularly useful protecting group for this purpose as it can be introduced and removed under mild conditions.[2][3]

The general workflow for this approach is as follows:

This method is versatile and can be applied to various substituted uracils to produce a range of 3-alkylated derivatives in moderate to good yields.[2]

Ring Synthesis from Acyclic Precursors

An alternative to modifying the uracil ring is to construct it from acyclic starting materials. A classic method involves the condensation of a β-ketoester, such as ethyl acetoacetate, with N-methylurea. This approach directly installs the methyl group at the desired N3 position of the pyrimidine ring.

The general reaction scheme is as follows:

This method is particularly useful for synthesizing derivatives with substituents at the C6 position, such as 3,6-dimethyluracil.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of this compound and its derivatives from the cited literature.

Table 1: N1-BOC Protection of Uracils [2]

| 5-Substituent | Product (1-N-BOC-uracil) | Yield (%) |

| H | 2a | 85 |

| CH₃ | 2b | 92 |

| CH₂CH₃ | 2c | 88 |

| F | 2h | 82 |

| COOMe | 2i | 90 |

Table 2: N3-Alkylation of 1-N-BOC-uracils [2]

| Starting Material (2) | Alkylating Agent | Product (3) | Yield (%) |

| 2a (5-H) | Benzyl bromide | 3a | 65 |

| 2b (5-CH₃) | Benzyl bromide | 3d | 75 |

| 2c (5-CH₂CH₃) | Benzyl bromide | 3e | 72 |

| 2a (5-H) | Allyl bromide | 3c | 58 |

Table 3: Deprotection of 1-N-BOC-3-alkyluracils [2]

| Starting Material (3) | Product (4) | Yield (%) |

| 3a | 4a (3-Benzyluracil) | 95 |

| 3d | 4d (3-Benzylthymine) | 98 |

| 3e | 4e (3-Benzyl-5-ethyluracil) | 96 |

| 3c | 4c (3-Allyluracil) | 94 |

Experimental Protocols

General Procedure for N1-BOC Protection of Uracil (e.g., Synthesis of 1-N-BOC-thymine 2b)[2]

To a suspension of thymine (B56734) (1b, 1.0 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq) in acetonitrile, di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.5 eq) is added. The reaction mixture is stirred at room temperature until the starting material is consumed (as monitored by TLC). The solvent is then removed under vacuum, and the residue is purified by flash column chromatography (silica gel, hexane-EtOAc, 7:3) to yield the desired 1-N-BOC-thymine (2b).

General Procedure for N3-Alkylation of 1-N-BOC-uracils (e.g., Synthesis of 3-Benzyl-1-t-butoxycarbonylthymine 3d)[2]

A solution of 1-N-BOC-thymine (2b, 1.0 eq) in anhydrous DMF is added dropwise to a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere. The mixture is stirred at room temperature for 30 minutes. Benzyl bromide (1.2 eq) is then added, and the reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the product 3d.

General Procedure for Deprotection of 1-N-BOC-3-alkyluracils (e.g., Synthesis of 3-Benzylthymine 4d)[2]

To a solution of 3-benzyl-1-t-butoxycarbonylthymine (3d, 1.0 eq) in methanol, potassium carbonate (K₂CO₃, 2.0 eq) is added. The mixture is stirred at room temperature for 2 hours. The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to afford the pure product 4d.

Synthesis of 6-Chloro-3-methyluracil (B41288) from 1-Methylbarbituric Acid[4]

Solid 1-methylbarbituric acid is mixed with phosphorus oxychloride. Water is added dropwise at 20 °C (mass ratio of water to 1-methylbarbituric acid is 1:5). The mixture is slowly heated to 70 °C and stirred at a constant temperature. After cooling to 20 °C, water is slowly added (mass ratio of water to 1-methylbarbituric acid is 5:1). The mixture is stirred, and the resulting solid crude product is collected by suction filtration. The crude product is purified by recrystallization from a 5% sodium hydroxide (B78521) solution, followed by acidification with hydrochloric acid to pH 7, to yield 6-chloro-3-methyluracil with a reported yield of 85% and purity of 97%.[4]

Conclusion

The synthesis of this compound and its derivatives can be achieved through several effective methodologies. The choice of the synthetic route depends on the desired substitution pattern, scalability, and the availability of starting materials. The N1-protection strategy offers excellent regioselectivity and high yields, making it a preferred method for many applications. Direct synthesis from acyclic precursors is also a valuable approach, particularly for specific substitution patterns. This guide provides the necessary technical information, including comparative data and detailed protocols, to aid researchers in the successful synthesis of these important heterocyclic compounds.

References

- 1. A new method for the synthesis of N [ ] 3-alkylated analogs of 5-fluorouracil - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. CN108586360B - Preparation method of 6-chloro-3-methyl uracil - Google Patents [patents.google.com]

Spectroscopic Profile of 3-Methyluracil: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-methyluracil (C5H6N2O2), a pyrimidine (B1678525) derivative of significant interest in various scientific domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound, also known as 3-methyl-1H-pyrimidine-2,4-dione, is a derivative of uracil (B121893) with a methyl group at the N3 position.[1][2] Its fundamental properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C5H6N2O2 | [1][3][4] |

| Molecular Weight | 126.11 g/mol | [1][3][4] |

| IUPAC Name | 3-methyl-1H-pyrimidine-2,4-dione | [1] |

| CAS Number | 608-34-4 | [1][4] |

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show signals corresponding to the methyl protons and the vinyl protons on the pyrimidine ring. The exact chemical shifts can vary based on the solvent used.[5]

| Assignment | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| N-CH3 | ~3.2 | Singlet | 3H |

| C5-H | ~5.8 | Doublet | 1H |

| C6-H | ~7.6 | Doublet | 1H |

| N1-H | ~11.2 | Broad Singlet | 1H |

¹³C NMR (Carbon NMR): The carbon NMR spectrum provides insights into the carbon framework of the molecule.

| Assignment | Chemical Shift (δ) ppm (Predicted) |

| N-CH3 | ~27 |

| C5 | ~102 |

| C6 | ~141 |

| C2 (C=O) | ~152 |

| C4 (C=O) | ~164 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of key functional groups. The data presented here is based on the KBr wafer technique.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | N-H Stretching |

| ~3100 | Medium | C-H Stretching (Aromatic/Vinylic) |

| ~1710 | Strong | C=O Stretching (Carbonyl) |

| ~1650 | Strong | C=O Stretching (Carbonyl) & C=C Stretching |

| ~1420 | Medium | C-N Stretching |

| ~780 | Medium | C-H Bending (Out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry of this compound was performed using gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).[1]

| m/z | Relative Intensity (%) | Assignment |

| 126 | ~100 | [M]⁺ (Molecular Ion) |

| 99 | ~90 | [M-HCN]⁺ |

| 83 | ~40 | [M-HNCO]⁺ |

| 69 | ~90 | [M-C3H3NO]⁺ |

| 42 | ~48 | [C2H2O]⁺ or [C3H6]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented. Specific instrument parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube.[5] Ensure complete dissolution, using sonication if necessary.[5]

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum to determine the spectral width.

-

For ¹³C NMR, use a standard proton-decoupled pulse sequence.

-

If labile protons (like N-H) need confirmation, a D2O exchange experiment can be performed.[5][6] Add a drop of D2O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The N-H peak should disappear or significantly diminish.[5][6]

-

-

Data Processing: Process the raw data (FID) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): Grind a small amount of this compound with dry potassium bromide (KBr) powder in an agate mortar and pestle. Compress the mixture into a thin, transparent pellet using a hydraulic press.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹. Acquire a background spectrum of an empty pellet holder or a pure KBr pellet and subtract it from the sample spectrum.

-

Data Processing: Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol, acetonitrile).[7]

-

Chromatographic Separation (GC): Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., C18 reverse-phase).[7] The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

-

Mass Analysis (MS): The eluent from the GC is introduced into the ion source of the mass spectrometer. For electron ionization (EI), a standard electron energy of 70 eV is typically used.[8] The mass analyzer (e.g., quadrupole) scans a specified mass-to-charge (m/z) range.

-

Data Processing: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Spectroscopic analysis workflow for this compound.

References

- 1. This compound | C5H6N2O2 | CID 79066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. DNAmod: this compound [dnamod.hoffmanlab.org]

- 3. spectrabase.com [spectrabase.com]

- 4. This compound [webbook.nist.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. article.sapub.org [article.sapub.org]

solubility and stability of 3-Methyluracil in different solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Methyluracil, a pyrimidine (B1678525) derivative of significant interest in pharmaceutical research. The document details its known solubility in various solvents and outlines the critical parameters influencing its stability, including pH, temperature, and light exposure. Standardized experimental protocols for determining these physicochemical properties are presented to ensure reproducibility and accuracy in research and development settings. This guide is intended to be a valuable resource for scientists and professionals involved in the formulation and development of therapeutic agents incorporating this compound.

Introduction

This compound (3-MeU) is a methylated derivative of uracil (B121893), a fundamental component of ribonucleic acid (RNA). Its structural modification imparts distinct physicochemical properties that are crucial for its behavior in biological systems and pharmaceutical formulations. A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable drug products. Poor solubility can hinder bioavailability, while instability can lead to loss of potency and the formation of potentially toxic degradation products. This guide aims to consolidate the available data on the solubility and stability of this compound and provide detailed experimental methodologies for their assessment.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical factor that influences its dissolution rate and subsequent absorption. The solubility of this compound has been determined in a limited number of solvents. The available quantitative data is summarized in Table 1.

Table 1: Solubility of this compound in Various Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (g/L) | Reference |

| Water | Not Specified | - | 200 | [1][2] |

| 1 M Sodium Hydroxide (NaOH) | Not Specified | 50 | 50 | |

| Methanol | Not Specified | 50 | 50 |

Stability of this compound

The chemical stability of this compound is a key determinant of its shelf-life and the safety of its formulations. Degradation can be induced by several factors, including pH, temperature, and light.

pH-Dependent Stability

The stability of pyrimidine derivatives is often pH-dependent. While specific degradation kinetics for this compound across a range of pH values are not extensively documented, studies on related compounds suggest that the uracil ring can be susceptible to hydrolysis under certain acidic and basic conditions. It is crucial to perform forced degradation studies under various pH conditions to identify the pH of maximum stability for a given formulation.

Thermal Stability

Thermal degradation studies are essential to determine the impact of temperature on the stability of this compound. Such studies involve exposing the compound to elevated temperatures and monitoring the formation of degradation products over time. This information is vital for defining appropriate storage and handling conditions.

Photostability

Exposure to light can induce photodegradation of photosensitive molecules. Photostability testing, as per the International Council for Harmonisation (ICH) Q1B guidelines, is a critical component of stability assessment. While some research has explored the photoionization of this compound, practical data on its photostability in solid and solution states is a key area for further investigation.

Table 2: Summary of Stability Profile of this compound (Qualitative)

| Stress Condition | Stability Profile | Comments |

| Hydrolytic | Data not available. Forced degradation studies are recommended. | The uracil ring may be susceptible to hydrolysis at pH extremes. |

| Thermal | Data not available. Forced degradation studies are recommended. | High temperatures may induce degradation. |

| Photolytic | Potentially sensitive to photoionization. Practical stability data is needed. | Conduction of photostability studies according to ICH Q1B is essential. |

Experimental Protocols

The following sections detail standardized experimental protocols for the determination of solubility and stability of this compound.

Solubility Determination: Shake-Flask Method

The equilibrium solubility of this compound can be determined using the conventional shake-flask method.

Methodology:

-

Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration through a suitable membrane filter (e.g., 0.45 µm).

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The solubility is reported in mg/mL or g/L.

References

The Therapeutic Potential of 3-Methyluracil Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyluracil, a pyrimidine (B1678525) derivative, and its analogues have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. These compounds have garnered significant interest for their potential therapeutic applications in a range of diseases, from neurodegenerative disorders to tissue regeneration and infectious diseases. This technical guide provides an in-depth overview of the current state of research on this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel therapeutics.

Therapeutic Applications

The therapeutic landscape of this compound derivatives is diverse, with several key areas of investigation showing promising results.

Neurodegenerative Diseases: Alzheimer's Disease

A significant body of research has focused on the application of 6-methyluracil (B20015) derivatives as potent inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathophysiology of Alzheimer's disease.[1][2] These derivatives have been designed as bifunctional inhibitors, targeting both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[3] This dual-inhibition mechanism is believed to not only enhance cholinergic neurotransmission, thereby improving cognitive function, but also to interfere with the AChE-induced aggregation of β-amyloid plaques, a hallmark of Alzheimer's disease.[2]

The inhibitory potency of various 6-methyluracil derivatives against AChE has been quantified, with several compounds demonstrating nanomolar efficacy. The following table summarizes the available quantitative data for key derivatives.

| Compound ID | Derivative Structure | Target Enzyme | IC50 | Ki | Selectivity (hAChE vs. hBuChE) | Reference |

| 3d | 1,3-bis[5-(o-nitrobenzylethylamino)pentyl]-6-methyluracil | human AChE (hAChE) | Not explicitly stated, but described as having nanomolar potency | Not explicitly stated | >10,000-fold | [1] |

| Compound 35 | Structure implied to be similar to 3d | human AChE (hAChE) | 5 ± 0.5 nM | Not explicitly stated | Not explicitly stated | [2] |

| C-547 | An alkylammonium derivative of 6-methyluracil | human AChE (hAChE) | Not explicitly stated | Ki = 140 pM, Ki* = 22 pM | High selectivity | [4] |

Note: The available data is limited, and further studies are required to establish a comprehensive structure-activity relationship.

Tissue Repair and Wound Healing

Methyluracil has a long-standing application as a regenerative stimulant, promoting the healing of wounds and tissue repair.[5] Its mechanism of action is attributed to the stimulation of cellular metabolism, leading to an enhanced synthesis of proteins and nucleic acids, which are essential for tissue regeneration.[5] It has been shown to stimulate epidermal proliferation and modify the inflammatory response to enhance the fibroblastic component of healing.[6]

A modified form of methyluracil, Betamecil, has demonstrated superior wound-healing properties compared to the unmodified compound.[7]

| Parameter | Test System | Betamecil | Methyluracil |

| Epithelization time (min) | Rabbit cornea | 83.0 ± 2.8* | 100 ± 3.5 |

| Time to loss of crust (days) | Rat skin | 8.6 ± 0.7 | 9.6 ± 0.5 |

| Time to complete healing (days) | Rat skin | 17.7 ± 1.6 | 18.4 ± 1.6 |

| Cicatrix breaking stress (g/mm²) | Rat skin | 57.3 ± 9.0 | 40.1 ± 5.0 |

*Statistically significant difference. Adapted from Leonidov, 1998.[7]

Anti-inflammatory and Immunomodulatory Effects

Pyrimidine derivatives, including those of uracil (B121893), have been investigated for their anti-inflammatory properties. They can modulate key inflammatory pathways, such as the nuclear factor-κB (NF-κB) signaling pathway, which regulates the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. By inhibiting NF-κB activation, these compounds can attenuate chronic inflammation.[7] Additionally, methyluracil has been used as an immunologic adjuvant in the complex treatment of erysipelas, a bacterial skin infection.[4]

Antiviral and Anticancer Potential

While the broader class of uracil derivatives has well-established roles in antiviral (e.g., against HIV and HCMV) and anticancer therapies, the specific contributions of this compound derivatives in these areas are less defined and represent an area for future research.[8][9]

Experimental Protocols

Synthesis of 6-Methyluracil Derivatives (General Overview)

The synthesis of therapeutically active 6-methyluracil derivatives often involves multi-step procedures. A common starting material is 6-methyluracil, which can be synthesized from the condensation of ethyl acetoacetate (B1235776) and urea.[10] The nitrogen atoms of the pyrimidine ring are then typically alkylated with various side chains to introduce the desired pharmacophoric features. For instance, the synthesis of bifunctional AChE inhibitors involves the introduction of ω-(substituted benzylethylamino)alkyl chains at the N1 and N3 positions.[1]

Example Synthesis of a Thiopyrimidine Derivative en route to 6-Methyluracil:

-

Condensation: Mix thiourea (B124793) (3.8 g), ethyl acetoacetate (7.4 mL), and ethanol (B145695) (5 mL) in a round-bottomed flask.

-

Base Addition: Slowly add a solution of KOH (3.39 g in 5 mL of water) with constant stirring.

-

Reflux: Heat the mixture under reflux for 2 hours.

-

Acidification: Acidify the resulting solution with concentrated HCl.

-

Isolation: Cool the mixture and filter the crystalline thiopyrimidine derivative.

This is a generalized procedure and specific reaction conditions may vary.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

The inhibitory activity of this compound derivatives against AChE is commonly determined using the spectrophotometric method developed by Ellman.[5]

Principle: The assay measures the activity of AChE by monitoring the production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which is quantified by measuring the absorbance at 412 nm.

General Procedure (96-well plate format):

-

Reagent Preparation: Prepare solutions of phosphate (B84403) buffer (0.1 M, pH 8.0), DTNB, acetylthiocholine, and the test compound (this compound derivative) at various concentrations.

-

Plate Setup:

-

Blank: Buffer + DTNB + Substrate

-

Control (100% activity): Buffer + AChE enzyme + DTNB + Solvent

-

Test Sample: Buffer + AChE enzyme + DTNB + Test compound

-

-

Pre-incubation: Add the buffer, enzyme, DTNB, and test compound/solvent to the respective wells and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).

-

Reaction Initiation: Add the substrate (acetylthiocholine) to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm at time zero and then at regular intervals for a specified duration (e.g., 10 minutes).

-

Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each concentration of the test compound. The IC50 value is then calculated from the dose-response curve.

In Vivo Wound Healing Assay (Rat Model)

The efficacy of methyluracil derivatives in promoting wound healing can be assessed using in vivo models.

General Procedure:

-

Animal Model: Use adult male Wistar rats.

-

Wound Creation: Anesthetize the animals and create a full-thickness excision wound of a specific diameter (e.g., 1.5 cm) on the dorsal side.

-

Treatment: Apply the test ointment (containing the this compound derivative) topically to the wound area daily. A control group receives a placebo ointment, and a reference standard group may be treated with a known wound healing agent.

-

Wound Area Measurement: Measure the wound area on specific days (e.g., 0, 4, 8, 12, and 16) by tracing the wound boundaries on a transparent sheet and calculating the area using a graph paper or digital analysis software.

-

Histopathological Analysis: On the final day, collect tissue samples from the healed skin for histological examination to assess epithelialization, collagen deposition, and neovascularization.

Signaling Pathways and Mechanisms of Action

Dual Inhibition of Acetylcholinesterase

The therapeutic effect of 6-methyluracil derivatives in Alzheimer's disease is attributed to their ability to simultaneously inhibit both the catalytic active site (CAS) and the peripheral anionic site (PAS) of acetylcholinesterase.

Caption: Dual-site inhibition of AChE by a 6-methyluracil derivative.

Modulation of Inflammatory Pathways

The anti-inflammatory effects of pyrimidine derivatives are linked to their ability to modulate key signaling pathways, such as the NF-κB pathway.

Caption: Inhibition of the NF-κB inflammatory pathway by a this compound derivative.

Experimental Workflow for AChE Inhibitor Screening

The process of identifying and characterizing novel AChE inhibitors from a library of this compound derivatives follows a structured workflow.

Caption: Experimental workflow for the development of AChE inhibitors.

Conclusion

This compound and its derivatives represent a promising class of compounds with significant therapeutic potential across a range of diseases. The development of bifunctional acetylcholinesterase inhibitors for Alzheimer's disease and the application of methyluracil in wound healing are particularly noteworthy. Further research is warranted to fully elucidate the mechanisms of action, expand the structure-activity relationship data, and explore the full therapeutic breadth of this versatile chemical scaffold. This guide provides a foundational understanding for researchers to build upon in their efforts to translate the potential of this compound derivatives into novel and effective therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methyluracil Derivatives as Bifunctional Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Slow-binding inhibition of acetylcholinesterase by an alkylammonium derivative of 6-methyluracil: mechanism and possible advantages for myasthenia gravis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]